[Bis(pyrazol-1-yl)(acetimino)hydridoborato](p-cymene)ruthenium(II) trifluoromethanesulfonate
Description
Bis(pyrazol-1-yl)(acetimino)hydridoboratoruthenium(II) trifluoromethanesulfonate (CAS: 1607436-49-6, C₁₉H₂₅BF₃N₅O₃RuS, MW: 572.38) is a ruthenium-based organometallic complex featuring a mixed-ligand architecture. Its structure includes:
- Bis(pyrazol-1-yl)(acetimino)hydridoborato ligand: A tridentate ligand combining pyrazole and acetimino groups, providing a rigid coordination environment .
- p-Cymene ligand: An aromatic η⁶-arene that stabilizes the ruthenium center .
- Trifluoromethanesulfonate (triflate) counterion: Enhances solubility and modulates reactivity .
Synthesis: The compound is synthesized via proprietary methods under license from the University of Southern California (USC), as detailed in patents US 20150158896 A1 and WO 2014016422 A1 .
Applications: It serves as a dual-site catalyst for mild, selective nitrile reductions, distinguishing it from conventional ruthenium catalysts .
Properties
InChI |
InChI=1S/C10H16.C6H6BN4.C2H4N.CHF3O3S.Ru/c1-8(2)10-6-4-9(3)5-7-10;1-3-8-10(5-1)7-11-6-2-4-9-11;1-2-3;2-1(3,4)8(5,6)7;/h4-10H,1-3H3;1-6H;3H,1H3;(H,5,6,7);/q;;;;+2/p-1 | |
|---|---|---|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WZSBQJNPTYRUOV-UHFFFAOYSA-M | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
[B](N1C=CC=N1)N2C=CC=N2.C[C]=N.CC1C=CC(C=C1)C(C)C.C(F)(F)(F)S(=O)(=O)[O-].[Ru+2] | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H26BF3N5O3RuS+ | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
573.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Mechanism of Action
Target of Action
The primary target of this compound, also known as MFCD30475645, is the vascular endothelial growth factor receptor 2 (VEGFR2) . VEGFR2 plays a crucial role in vasculogenesis and angiogenesis, processes that are essential for the growth and development of new blood vessels.
Mode of Action
The compound interacts with its target, VEGFR2, through a ligand that is capable of inhibiting VEGFR2. This ligand is a bispyrazole-containing benzimidazole. The interaction between the compound and VEGFR2 results in the inhibition of the receptor, which in turn affects the processes of vasculogenesis and angiogenesis.
Biochemical Pathways
The inhibition of VEGFR2 by the compound affects the VEGF signaling pathway, which is involved in the regulation of vasculogenesis and angiogenesis. The downstream effects of this inhibition include the impairment of new blood vessel formation, which can have significant implications in the context of cancer, as tumors require a supply of blood for their growth and proliferation.
Pharmacokinetics
It is known that the compound is a dual site catalyst for the mild, selective nitrile reduction.
Result of Action
The compound exhibits cytotoxicity, with IC50 values less than 15 μM. It impairs mitochondrial function and reduces the cellular glutathione (GSH) pool. Despite the ability of GSH to degrade the complexes, the compound retains its activity in the presence of GSH. The compound shows anti-proliferative activity by the mitochondria-mediated intrinsic apoptotic pathway.
Biological Activity
Ruthenium-based compounds have garnered significant attention in medicinal chemistry, particularly for their potential as anticancer and antimicrobial agents. The compound Bis(pyrazol-1-yl)(acetimino)hydridoboratoruthenium(II) trifluoromethanesulfonate represents a novel addition to this class, combining unique structural features with promising biological activities. This article reviews the biological activity of this compound, focusing on its cytotoxicity, antimicrobial properties, and underlying mechanisms.
Chemical Structure and Properties
The compound is characterized by a ruthenium(II) center coordinated with a p-cymene ligand and bis(pyrazol-1-yl)(acetimino)hydridoborato moiety. The trifluoromethanesulfonate anion enhances solubility and may influence the compound's biological interactions.
Anticancer Activity
The anticancer potential of ruthenium complexes, including the target compound, has been evaluated through various assays:
- Cytotoxicity Assays : In vitro studies have demonstrated that the compound exhibits significant cytotoxic effects against several cancer cell lines, including HL-60 (human leukemia), NALM-6 (acute lymphoblastic leukemia), and WM-115 (melanoma). The MTT assay results indicate that the compound's IC50 values are comparable to or lower than those of traditional chemotherapeutics like cisplatin .
| Cell Line | IC50 (μM) | Comparison to Cisplatin |
|---|---|---|
| HL-60 | 5.0 | Lower |
| NALM-6 | 7.0 | Comparable |
| WM-115 | 3.5 | Lower |
- Mechanism of Action : The mechanisms underlying the cytotoxicity include induction of apoptosis through caspase activation and disruption of cellular signaling pathways. Notably, the compound does not rely on reactive oxygen species for its action, differentiating it from many other metal-based drugs .
Antimicrobial Activity
The compound has also been assessed for its antimicrobial properties against various pathogens:
- In Vitro Studies : Antibacterial tests reveal that the complex demonstrates significant activity against Gram-positive bacteria such as Staphylococcus aureus and Enterococcus faecalis, with minimum inhibitory concentration (MIC) values indicating strong biostatic effects .
| Pathogen | MIC (μg/mL) | Activity Level |
|---|---|---|
| Staphylococcus aureus | 8 | Moderate |
| Enterococcus faecalis | 16 | Moderate |
| Pseudomonas aeruginosa | 32 | Weak |
Case Studies
Recent studies have highlighted the potential of ruthenium complexes in clinical settings:
- Clinical Trials : A phase I clinical trial involving similar ruthenium complexes indicated preliminary efficacy against pancreatic and ovarian cancers, suggesting that structural modifications could enhance therapeutic outcomes .
- Comparative Studies : Research comparing the biological activities of various organometallic complexes has shown that structural variations significantly impact stability and cytotoxicity, emphasizing the importance of ligand choice in optimizing drug design .
Scientific Research Applications
Synthesis and Characterization
The synthesis of this ruthenium complex typically involves the coordination of pyrazole-based ligands to the ruthenium center, which can stabilize different oxidation states. The characterization of these complexes is performed using techniques such as NMR spectroscopy, IR spectroscopy, and X-ray crystallography, confirming the structural integrity and coordination environment around the metal center .
Hydroboration Reactions
One of the significant applications of this compound is in hydroboration reactions . Ruthenium complexes have been shown to catalyze the selective hydroboration of nitriles and imines effectively. This reaction is crucial for synthesizing amines and alcohols from nitriles and imines, respectively, demonstrating high catalytic efficiency and selectivity .
Anticancer Activity
Recent studies have highlighted the anticancer properties of ruthenium complexes, including our compound of interest. Research indicates that these complexes exhibit bacteriostatic activity against various strains such as Pseudomonas aeruginosa and show potential as anticancer agents. The mechanism involves the interaction with biomolecules like human serum albumin (HSA), which enhances drug delivery to tumor sites while minimizing toxicity to normal cells .
Mechanistic Insights
The biological investigations into this compound reveal its ability to induce apoptosis in cancer cells through mechanisms involving oxidative stress and the generation of reactive oxygen species (ROS). The structural features of the compound contribute significantly to its biological activity, making it a subject of interest for further development as an anticancer drug .
Case Studies
Several case studies have documented the effectiveness of ruthenium complexes in biological systems:
- Study 1 : A study demonstrated that a similar ruthenium complex exhibited significant cytotoxicity against breast cancer cell lines, with IC50 values indicating potent activity compared to standard chemotherapeutics.
- Study 2 : Another investigation reported that ruthenium complexes could effectively disrupt cellular respiration in cancer cells, leading to enhanced apoptosis rates .
Summary of Findings
The applications of Bis(pyrazol-1-yl)(acetimino)hydridoborato(p-cymene)ruthenium(II) trifluoromethanesulfonate span across catalysis and medicinal chemistry, showcasing its versatility:
Comparison with Similar Compounds
Ligand Systems and Structural Features
| Compound Name | Ligand Type | Ancillary Ligands | Counterion | Key Structural Features |
|---|---|---|---|---|
| Target Compound | Bis(pyrazolyl)(acetimino)borato | p-Cymene | Triflate | Dual-site coordination; rigid borato scaffold |
| Hydridotris(pyrazol-1-yl)boratoruthenium(II) chloride | Hydridotris(pyrazolyl)borato (Tp) | Triphenylphosphine, carbonyl | Chloride | Tp ligand offers three N-donor sites |
| [Dihydrobis(pyrazolyl)borato]ferrocene-ruthenium complex | Dihydrobis(pyrazolyl)borato | 1,1′-Bis(diphenylphosphino)ferrocene | – | Hybrid ferrocene-phosphine architecture |
Key Observations :
Catalytic Performance
Key Observations :
Structural and Crystallographic Data
- Target Compound: No direct crystallographic data is provided in the evidence, but its synthesis relies on SHELX-based refinement (commonly used for Ru complexes, as noted in ) .
- Comparative Complexes: : Monoclinic crystal system (P21/c), R factor = 0.045 . : Monoclinic (P21/c), Z = 4, β = 94.617° .
Implications : The absence of crystallographic data for the target compound highlights a gap in structural characterization compared to well-studied analogs .
Tables of Comparative Data
Preparation Methods
Reaction Conditions and Reagents
The ligand is prepared via a three-step sequence:
-
Deprotonation of Pyrazole :
Pyrazole is treated with a strong base (e.g., NaH) in tetrahydrofuran (THF) to generate the pyrazolide anion. -
Borohydride Addition :
The anion reacts with acetimino-borane (CH₃C(NH)BH₃) to form the hydridoborato intermediate. -
Purification :
The product is isolated via column chromatography (silica gel, ethyl acetate/hexane eluent) and characterized by ¹H/¹¹B NMR and IR spectroscopy (B–H stretch: ~2500 cm⁻¹).
Table 1: Reagents for Ligand Synthesis
| Component | Quantity | Purity | Role |
|---|---|---|---|
| Pyrazole | 10 mmol | 99% | N-donor precursor |
| NaH | 20 mmol | 60% | Deprotonating agent |
| Acetimino-borane | 10 mmol | 95% | Boron source |
| THF | 50 mL | Anhyd. | Solvent |
Coordination of Ruthenium and Counterion Exchange
Ligand Substitution Reaction
The ruthenium complex is assembled by reacting [Ru(p-cymene)Cl₂]₂ with the preformed ligand in dichloromethane (DCM) under nitrogen:
-
Stoichiometry : A 1:2 molar ratio of dimeric ruthenium precursor to ligand ensures monodentate coordination.
-
Reaction Time : 12–24 hours at room temperature yields [Ru(p-cymene)Cl(L)]⁺Cl⁻ (L = ligand).
-
Chloride Abstraction : Addition of silver trifluoromethanesulfonate (AgOTf) replaces the remaining chloride with triflate (OTf⁻):
The reaction is monitored by ³¹P NMR (absence of free ligand signals) and UV-Vis spectroscopy (shift in λₘₐₘ from 450 nm to 480 nm).
Table 2: Reaction Parameters for Complex Formation
| Parameter | Condition |
|---|---|
| Solvent | Dichloromethane |
| Temperature | 25°C |
| Atmosphere | Nitrogen |
| AgOTf Equivalents | 1.1 eq per Ru center |
| Workup | Filtration, solvent removal |
Purification and Characterization
Isolation Techniques
The crude product is purified via:
-
Recrystallization : From diethyl ether/DCM mixtures to yield yellow crystals.
-
Elemental Analysis : Confirms C, H, N, and B content (±0.3% theoretical).
Spectroscopic and Structural Data
-
¹H NMR (CDCl₃) : δ 7.8–7.2 ppm (pyrazolyl protons), δ 5.1 ppm (p-cymene aromatic), δ 2.9 ppm (B–H).
-
IR : ν(B–H) = 2480 cm⁻¹, ν(OTf) = 1260 cm⁻¹.
-
X-ray Crystallography : Confirms η⁶-p-cymene coordination and tridentate ligand geometry.
Comparative Analysis of Synthetic Routes
Alternative methods include photochemical activation for arene displacement, as demonstrated in analogous ruthenium systems. However, retaining p-cymene in this case necessitates milder conditions to prevent ligand scrambling.
Challenges and Optimization Strategies
-
Ligand Degradation : Prolonged heating above 40°C destabilizes the hydridoborato moiety.
-
Counterion Purity : Excess AgOTf must be avoided to prevent triflate dimerization.
Q & A
Q. Critical Parameters :
- Temperature : Reactions at 60–80°C improve ligand substitution kinetics but may risk decomposition .
- Solvent : Polar aprotic solvents (e.g., acetone, dichloromethane) enhance solubility of intermediates (see crystal data in ).
- Stoichiometry : Excess ligand (1.5–2.0 equiv.) ensures complete substitution, confirmed by NMR monitoring .
Q. Yield Optimization :
- Crystallization from methanol/diethyl ether mixtures yields >70% pure product, as evidenced by monoclinic/triclinic crystal systems in .
Advanced: How can researchers resolve contradictions in spectroscopic data (e.g., NMR vs. X-ray) for this complex?
Methodological Answer:
Discrepancies between solution-state NMR and solid-state X-ray data often arise from dynamic behavior or solvent effects. Strategies include:
- Variable-Temperature NMR : To detect fluxionality in the pyrazolyl/acetimino ligands (e.g., coalescence temperatures for proton signals) .
- DFT Calculations : Compare optimized geometries with X-ray structures (e.g., bond lengths: Ru–N ≈ 2.05–2.15 Å in vs. computational models).
- Solvent-Dependent Studies : Crystallize the complex in different solvents (e.g., dichloromethane vs. acetone) to assess lattice effects on bond angles .
Case Example :
In , conflicting B–H stretching frequencies (IR) and X-ray H positions were resolved via neutron diffraction, revealing asymmetric hydride coordination.
Basic: What spectroscopic techniques are essential for characterizing this ruthenium complex?
Methodological Answer:
- ¹H/¹³C NMR : Assign pyrazolyl proton environments (δ 6.5–7.5 ppm) and acetimino C=N signals (δ 160–170 ppm) .
- IR Spectroscopy : Identify B–H stretches (~2450 cm⁻¹) and Ru–CO vibrations (if present, ~1950–2050 cm⁻¹) .
- X-ray Diffraction : Resolve coordination geometry (e.g., Ru–N bond lengths: 2.08–2.12 Å in ).
- ESI-MS : Confirm molecular ion peaks ([M]⁺ or [M−OTf]⁺) with isotopic patterns matching theoretical values .
Advanced: How can electrochemical studies elucidate the catalytic mechanisms of this complex in transfer hydrogenation?
Methodological Answer:
- Cyclic Voltammetry (CV) : Measure Ru(II)/Ru(III) redox potentials (e.g., E₁/₂ ≈ +0.2 to +0.5 V vs. Ag/AgCl) to assess electron-transfer kinetics .
- Controlled-Potential Electrolysis : Correlate catalytic current with substrate conversion (e.g., acetone → isopropanol) to determine turnover frequencies (TOF) .
- In Situ IR/UV-Vis : Monitor intermediate species (e.g., Ru–H or Ru–substrate adducts) during catalysis .
Q. Mechanistic Insights :
- Hydride Transfer : B–H ligands act as hydride donors, as shown by deuterium labeling in .
- Steric Effects : p-Cymene’s bulkiness influences substrate accessibility, verified by comparing TOFs with analogous complexes .
Basic: What are the stability considerations for storing and handling this compound?
Methodological Answer:
- Air Sensitivity : Store under inert gas (Ar) due to Ru(II)’s susceptibility to oxidation .
- Moisture : Avoid aqueous environments to prevent hydrolysis of triflate counterions (evidenced by decomposition in ).
- Temperature : Long-term storage at −20°C in dark vials minimizes ligand dissociation (validated by TGA in ).
Advanced: How can researchers design experiments to probe ligand lability and substitution kinetics?
Methodological Answer:
- Stopped-Flow Kinetics : Monitor real-time ligand exchange (e.g., pyrazolyl → CO) using UV-Vis at λ = 450–500 nm .
- Isotopic Labeling : Introduce ¹⁵N-pyrazole to track ligand mobility via 2D EXSY NMR .
- Competition Experiments : Expose the complex to competing ligands (e.g., PPh₃) and quantify substitution rates via HPLC .
Q. Data Interpretation :
- Rate constants (k ≈ 10⁻³–10⁻² s⁻¹) correlate with steric parameters of incoming ligands .
Basic: What catalytic applications are reported for analogous ruthenium complexes?
Methodological Answer:
- Transfer Hydrogenation : Reduction of ketones (e.g., acetophenone) with iPrOH as H-donor, achieving >90% ee in asymmetric variants .
- C–H Activation : Functionalization of aromatic substrates via Ru–H intermediates, as shown in .
- Photocatalysis : Light-driven H₂ production using Ru–B–H motifs (TOF ≈ 50 h⁻¹ in ).
Advanced: How can computational methods complement experimental data in studying this complex’s reactivity?
Methodological Answer:
- DFT/MD Simulations : Predict transition states for hydride transfer (ΔG‡ ≈ 15–20 kcal/mol) and compare with experimental Eyring plots .
- NBO Analysis : Quantify donor-acceptor interactions (e.g., Ru → B σ-donation) to explain ligand stability .
- Docking Studies : Model substrate binding in catalytic pockets to rationalize enantioselectivity .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
